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Compound of Interest

Compound Name:
6-benzyl-3-morpholino-1,2,4-

triazin-5(4H)-one

CAS No.: 898640-27-2

Cat. No.: B2475245 Get Quote

Executive Summary: The Morpholine Advantage
In the landscape of kinase inhibitors, the 1,3,5-triazine (s-triazine) scaffold has emerged as a

privileged structure due to its cost-effective synthesis and ability to present three distinct

"vectors" for chemical substitution. However, the core triazine ring is inherently lipophilic and

planar, leading to poor solubility and non-specific aggregation in bioassays.

The Solution: The introduction of morpholine moieties.[1][2][3][4][5][6][7] Morpholine does not

merely improve pharmacokinetic solubility; it plays a critical pharmacodynamic role. In

PI3K/mTOR inhibitors (e.g., ZSTK474, Gedatolisib), the morpholine oxygen acts as a crucial

hydrogen-bond acceptor, interacting with the hinge region amino acids (e.g., Val851 in PI3K

).

This guide provides the definitive framework for validating new morpholino-triazine derivatives,

comparing them against industry standards (ZSTK474, Idelalisib), and ensuring your bioassay

data is publication-ready.
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When validating a new derivative, you must benchmark against established inhibitors to define

potency and selectivity. The following data aggregates performance metrics for key morpholino-

triazine benchmarks.

Table 1: Benchmark IC Values (Enzymatic & Cellular)
Use these values to validate your positive controls. If your control deviates >2-fold from these

means, your assay system is invalid.

Compound
Class/Scaff
old

Target

Enzymatic
IC

(nM)

Cell IC

(MCF-7)

Solubility
(pH 7.4)

ZSTK474

Bis-

morpholino

triazine

Pan-PI3K

: 16,

: 44,

: 4.6

~2.0

M

High (>1

mg/mL)

Gedatolisib

(PKI-587)

Bis-

morpholino

triazine

Dual

PI3K/mTOR

PI3K

: 0.4, mTOR:

1.6

~0.1

M
Moderate

Idelalisib

Quinazolinon

e (Non-

triazine ref)

PI3K

Selective

: 2.5,

: 820

>10

M
Low

Bimiralisib

(PQR309)

Morpholino-

triazine

Pan-

PI3K/mTOR

PI3K

: 33, mTOR:

89

~1.0

M
High
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Critical Insight: Note that bis-morpholino derivatives (ZSTK474, Gedatolisib) generally show

superior potency over mono-morpholino variants due to the dual capacity to occupy the ATP-

binding pocket and solvent-exposed regions simultaneously.

Mechanistic Validation: The PI3K/mTOR Pathway
To prove your derivative is working on-target, you must visualize the pathway inhibition.[2]

Morpholino-triazines typically function as ATP-competitive inhibitors.
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Figure 1: Mechanism of Action. Morpholino-triazine derivatives dually target PI3K and mTOR,

collapsing the signaling cascade at two distinct nodes, preventing AKT phosphorylation (S473)
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and S6K activation.

Validation Protocols (Self-Validating Systems)
Protocol A: Enzymatic Inhibition (HTRF/Luminescence)
Objective: Determine intrinsic affinity (

or IC

) without cellular membrane permeability bias.

The "Solubility Trap": Triazine derivatives are prone to "stacking" in aqueous buffers, leading to

false negatives.

Correction: You must include 0.01% Triton X-100 in the kinase buffer to prevent colloidal

aggregation.

Step-by-Step Workflow:

Preparation: Dissolve compound in 100% DMSO to 10 mM.

Serial Dilution: Perform 3-fold serial dilutions in DMSO first (not buffer) to maintain solubility.

Transfer to kinase buffer only immediately before use. Final DMSO concentration must be

<1%.

Reaction: Incubate Recombinant PI3K

(0.5 nM) + PIP2:PS substrate + ATP (

concentration) + Compound for 60 min.

Detection: Add ADP-Glo™ or HTRF detection reagent.

Validation Check:

Z-Factor: Must be > 0.5.

Reference: Run ZSTK474 in parallel. If ZSTK474 IC
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is >50 nM, the ATP concentration is likely too high (competitive displacement issue).

Protocol B: Target Engagement (Western Blot)
Objective: Prove the compound enters the cell and hits the specific pathway nodes.

Cell Line: MCF-7 or PC-3 (High PI3K signaling). Treatment: 2 hours (Short exposure prevents

compensatory feedback loops).

Lysate Preparation: Lyse cells in RIPA buffer + Phosphatase Inhibitors (NaVO

, NaF). Crucial: Phosphatase inhibitors are non-negotiable for kinase assays.

Antibody Panel:

Primary Target: p-AKT (Ser473) – The direct readout of PI3K inhibition.

Secondary Target: p-S6 Ribosomal Protein (Ser235/236) – Readout for mTOR inhibition.

Loading Control: Total AKT and

-Actin.

Quantification: Normalize Phospho-signal to Total-protein signal, not just Actin.

Experimental Workflow Visualization

Failure Modes

1. Synthesis
(Morpholine subst.)

2. QC: NMR/LCMS
(>95% Purity)

3. Enzymatic Assay
(IC50 vs ZSTK474)

4. Cell Viability
(MTT/CCK-8)If IC50 < 100nM

Precipitation
(Add Triton X-100)

5. Western Blot
(p-AKT/p-S6)

If IC50 < 10uM

Off-Target Tox
(Check HEK293)

Go / No-Go
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Figure 2: The "Go/No-Go" Validation Pipeline. A stepwise filter ensures only potent, soluble,

and on-target compounds proceed to costly Western Blot analysis.

Troubleshooting & Optimization
Common pitfalls when working with morpholino-triazine derivatives:

Issue Causality Corrective Action

High Assay Variability
Compound aggregation in

aqueous buffer.

Add 0.01% Triton X-100 or Brij-

35 to assay buffer.

Potent Enzyme / Weak Cell

Data

Poor membrane permeability

despite morpholine.

Check LogP. If LogP < 1, the

compound is too polar. If > 5, it

is trapped in membranes. Ideal

range: 2-4.

Loss of Activity over time

Oxidation of morpholine ring

(rare but possible) or

hydrolysis of triazine-Cl

intermediates.

Store stocks at -80°C under

argon. Avoid freeze-thaw

cycles.[8]

Western Blot: No p-AKT

reduction

Feedback loop activation (e.g.,

MAPK upregulation).

Shorten treatment time to <2

hours to capture primary

inhibition before feedback

kicks in.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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